3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

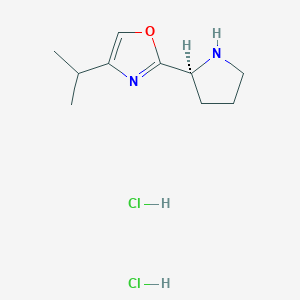

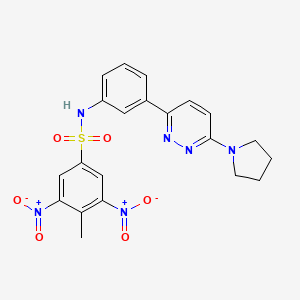

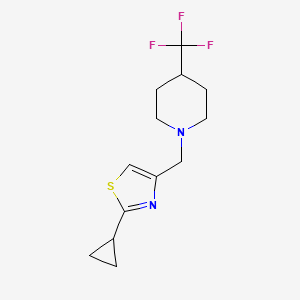

The compound “3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide” is a complex organic molecule that contains several functional groups. It has a 2-chlorophenyl group, a 4-ethoxyphenyl group, a 5-methyl-1,2-oxazole group, and a carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen atom and a nitrogen atom, is a notable feature. The chlorine atom on the phenyl ring, the ethoxy group on the other phenyl ring, and the carboxamide group attached to the oxazole ring would all contribute to the compound’s properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxazole ring, for example, might undergo reactions at the carbon between the oxygen and nitrogen atoms. The chlorine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar carboxamide group and the nonpolar phenyl rings could affect its solubility .Scientific Research Applications

Antimicrobial Properties

A significant area of research for this compound involves its antimicrobial properties. Studies have synthesized various carboxamide derivatives and tested them for antibacterial and antifungal activities. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds including carboxamides and screened them against bacteria like Escherichia coli and Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger, indicating potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, Bekircan, Ülker, and Menteşe (2015) studied novel heterocyclic compounds derived from similar carboxamides, finding some of these compounds to be effective against lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).

Anticonvulsant and Neuroprotective Potential

These compounds have also been researched for their potential in treating neurological conditions. A study by Kubicki, Bassyouni, and Codding (2000) on anticonvulsant enaminones, which are closely related to oxazole carboxamides, suggests potential applications in this field (Kubicki, Bassyouni, & Codding, 2000). Furthermore, Saeedi et al. (2020) explored arylisoxazole‐chromenone carboxamides for their cholinesterase inhibitory activity, which is crucial in Alzheimer's disease research, highlighting the neuroprotective capabilities of similar compounds (Saeedi et al., 2020).

Anticancer Properties

Another research avenue is the exploration of these compounds for their anticancer properties. Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, including similar carboxamide derivatives, and evaluated them for anticancer activity, indicating promising results against various cancer cell lines (Katariya, Vennapu, & Shah, 2021).

Molecular Interactions and Spectral Studies

Research also focuses on understanding the molecular interactions and spectral properties of these compounds. Patil et al. (2011) investigated the absorption and fluorescence spectra of carboxamides, contributing to a deeper understanding of their chemical properties (Patil et al., 2011).

Future Directions

properties

IUPAC Name |

3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-3-24-14-10-8-13(9-11-14)21-19(23)17-12(2)25-22-18(17)15-6-4-5-7-16(15)20/h4-11H,3H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUDEEVGCPSARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-3-chloropyrrolidine-2,5-dione tetrahydrochloride](/img/structure/B2432087.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2432089.png)

![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2432091.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-bromophenyl)pyrrolidine-2-carboxamide](/img/structure/B2432099.png)

![4-(7-Trifluoromethyl-pyrazolo[1,5-a]pyrimidin-5-yl)-phenol](/img/structure/B2432105.png)

![1-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2432109.png)